4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c18-12-5-3-11(4-6-12)7-8-20-16(23)15-13(19)14(21-25-15)17(24)22-9-1-2-10-22/h3-6H,1-2,7-10,19H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMYBCUEKHKOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as thionyl chloride (SOCl₂) and aromatic amines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and controlled reaction environments are crucial to achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Protein Kinase Inhibition :
- Neuroprotective Effects :
Pharmacological Insights
- Mechanism of Action :
- Synergistic Effects :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole Carboxamide Derivatives
Several thiazole carboxamides share structural similarities but differ in substituents, impacting their bioactivity:
- 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide (): Lacks the pyrrolidine and 4-chlorophenyl groups but retains the thiazole-carboxamide backbone. It demonstrates moderate kinase inhibition (IC₅₀ = 0.8–1.2 µM) .
- Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (): Features a pyrazole-thiazole hybrid with halogenated aryl groups. Its ester group reduces solubility compared to the carboxamide in the target compound .
Key Difference : The target compound’s pyrrolidine-1-carbonyl group may enhance binding to hydrophobic pockets in enzymes, as seen in AKT inhibitors like AZD5363 (), which also incorporate pyrrolidine and chlorophenyl motifs .
Pyrrolidine/Piperidine-Substituted Analogs
- 3-(7-Hydroxy-2-oxo-2H-chromen-8-yl)-2-(pyrrolidine-1-carbonyl)-acrylonitrile (): Shares the pyrrolidine-carbonyl group but replaces the thiazole with a coumarin-acrylonitrile scaffold. It exhibits antioxidant activity (EC₅₀ = 12 µM) but lacks the chlorophenyl moiety critical for receptor targeting .
- AZD5363 (): A pyrrolidine-containing AKT inhibitor with a 4-chlorophenyl group. Its piperidine-4-carboxamide structure contrasts with the thiazole core but highlights the importance of chlorophenyl-pyrrolidine synergy in kinase inhibition .
Chlorophenyl-Containing Heterocycles
- 4-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(3,4-dichlorobenzyl)thiazole (Compound 19B, ): Combines imidazopyridine and thiazole with chlorophenyl groups. It shows antitumor activity (IC₅₀ = 0.5 µM in leukemia cells) but requires complex multistep synthesis (yield: 21–95%) .
- 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)isoxazole-5-carboxylic Acid (): Uses an oxadiazole-isoxazole framework with chlorophenyl. Its carboxylic acid group improves solubility but reduces cell permeability compared to carboxamides .
Biological Activity
4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide, also known as CAS Number 1286726-07-5, is a thiazole-based compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine moiety and a chlorophenyl group, contributing to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.88 g/mol. Its structural features are significant for understanding its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN4O2S |
| Molecular Weight | 378.88 g/mol |
| SMILES | Clc1ccc(cc1)CCNC(=O)c1snc(c1N)C(=O)N1CCCC1 |
| CAS Number | 1286726-07-5 |
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities including anticancer, antimicrobial, and antiparasitic properties. The specific biological activities of this compound are highlighted below.
Anticancer Activity
Studies have shown that thiazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines:
- IC50 Values : Studies report IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL for related thiazole compounds against cancer cell lines such as A-431 and Jurkat cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with key proteins involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
Thiazoles have also been studied for their antimicrobial properties:
- Activity Against Bacteria : The compound has shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have been effective against Staphylococcus aureus and Escherichia coli .
- SAR Analysis : Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy .
Antiparasitic Activity
Recent research evaluated the antiparasitic potential of thiazole derivatives against pathogens such as Leishmania and Trypanosoma:
- In Vitro Studies : The compound exhibited IC50 values ranging from 19.86 to over 200 µM against different forms of Leishmania amazonensis and Trypanosoma cruzi, indicating potential for therapeutic applications in treating neglected tropical diseases .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to the compound :
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities using in vitro assays. The results indicated that certain modifications in the thiazole structure led to enhanced anticancer and antimicrobial activities .
- Pharmacokinetic Profiling : In silico studies assessed the pharmacokinetic properties of thiazole compounds, revealing good oral bioavailability and moderate toxicity profiles, which are crucial for drug development .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide?
Methodological Answer: The synthesis of thiazole-carboxamide derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group protection. For example:
- Step 1: Start with the preparation of the thiazole core via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives.
- Step 2: Introduce the pyrrolidine-1-carbonyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
- Step 3: Optimize reaction parameters (solvent, temperature, catalyst) to enhance yield. For instance, DMF at 80°C with triethylamine as a base improved coupling efficiency in analogous compounds .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions. For example, the 4-chlorophenyl ethyl group shows characteristic aromatic protons at δ 7.2–7.4 ppm and methylene protons at δ 3.5–3.7 ppm .
- X-ray Crystallography: Resolve the 3D structure to validate stereochemistry. A similar thiazole derivative was analyzed using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å), confirming bond angles and planarity of the thiazole ring .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with <2 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Step 1: Synthesize analogs with modifications to the 4-chlorophenyl, pyrrolidine, or carboxamide groups (e.g., replace Cl with F or vary alkyl chain length) .
- Step 2: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. For example, pyrazole-thiazole hybrids showed IC values <1 µM against EGFR kinase .
- Step 3: Correlate substituent electronegativity or steric bulk with activity using QSAR models. A study on pyrimidine derivatives used Gaussian 09 for DFT calculations to predict binding affinities .
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
Methodological Answer:
- Step 1: Perform pH-dependent solubility assays (e.g., shake-flask method) in buffers (pH 1.2–7.4). A pyrrolidine-containing analog showed 12 mg/mL solubility at pH 6.8 but <1 mg/mL at pH 1.2 due to protonation .
- Step 2: Use predictive tools like SwissADME to assess logP (optimal range: 2–3.5) and polar surface area (<140 Ų). The compound’s logP of 3.1 suggests moderate permeability but may require formulation with cyclodextrins for in vivo studies .
- Step 3: Validate bioavailability via pharmacokinetic studies in rodent models. For example, a related thiazole-carboxamide exhibited a plasma half-life of 4.2 hours after oral administration .
Q. What computational approaches are effective for identifying potential biological targets?
Methodological Answer:
- Step 1: Use molecular docking (AutoDock Vina) to screen against databases like PDB or ChEMBL. A pyrazole-thiazole analog showed strong binding to the ATP-binding pocket of PI3Kγ (ΔG = −9.8 kcal/mol) .
- Step 2: Perform molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. RMSD values <2 Å indicate stable target-ligand interactions .
- Step 3: Validate predictions with in vitro assays (e.g., kinase profiling panels from Eurofins).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
